(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol is a chiral β-amino alcohol featuring a 2-fluorophenyl group and an amino alcohol backbone. Its stereochemistry (1S,2S) is critical for interactions in biological systems, particularly in receptor binding or catalysis.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
DWXYPVJJOLRWQJ-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
Biocatalytic and Enzymatic Methods
Enzyme-Catalyzed Synthesis
Recent advances have demonstrated the use of enzyme cascades to prepare enantiopure 1,2-amino alcohols from renewable materials such as l-phenylalanine. These methods offer high atom economy and sustainability.
- Key Enzymes: Alcohol dehydrogenases, transaminases, and amine dehydrogenases.
- Process: Sequential oxidation of phenylalanine derivatives to diols, followed by transamination to introduce the amino group.
- Advantages: High enantiomeric purity (>99% ee), mild reaction conditions, and environmentally friendly processes.
For instance, a biocatalytic cascade converts l-phenylalanine into (S)- or (R)-2-phenylglycinol and phenylethanolamine analogs with yields between 61-92% and excellent stereoselectivity.
Reaction Scheme of Biocatalytic Conversion
| Step | Enzyme(s) Involved | Reaction Description | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Tyrosine ammonia lyase | Deamination of l-phenylalanine to cinnamic acid | >99 | >99 |
| 2 | Alcohol dehydrogenase | Oxidation to hydroxyketone intermediate | - | - |
| 3 | ω-Transaminase | Transamination to amino alcohol | 81-92 | >99 |
This method can be adapted to fluorinated analogs by substituting phenylalanine with 2-fluorophenylalanine derivatives, enabling the synthesis of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol with high optical purity.
Industrial-Scale Preparation Insights
Hydrochloride Salt Formation and Purification
A patented industrial process for related amino alcohols involves:
- Reaction of chiral methoxy-propylamine derivatives with hydrochloric acid under controlled temperature and pressure.
- Reflux for extended periods (15-60 hours) to ensure complete conversion.
- Isolation of amino alcohol hydrochloride salts by distillation and pH adjustment.
- Final purification by filtration and azeotropic distillation to obtain high-purity product.
This method ensures scalability and reproducibility, essential for commercial production.
Process Parameters Summary
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 80-100 °C | Controlled to prevent degradation |
| Pressure | Atmospheric to 45 bar | Autoclave used for pressure control |
| Reaction Time | 15-60 hours | Ensures full conversion |
| pH Adjustment | >10 (basic) | For free base extraction |
| Solvent System | Water, xylene, polyglycol ethers | Used for azeotropic distillation |
These parameters optimize yield and purity, critical for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Method Type | Starting Materials | Key Steps | Yield (%) | Enantiomeric Excess (ee) | Advantages |
|---|---|---|---|---|---|
| Classical Chemical | 2-Fluorobenzaldehyde, amines | Reduction, reductive amination | Variable | High (>95%) | Well-established, scalable |
| Biocatalytic | l-Phenylalanine derivatives | Enzymatic oxidation and amination | 61-92 | >99 | Sustainable, high selectivity |
| Industrial Process | Chiral methoxy-propylamine salts | Acid hydrolysis, distillation | High | >99 | Scalable, reproducible |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles, such as acyl chlorides, isocyanates, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Fluorine Substitution Patterns
- (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (CAS: 1269791-10-7) Structural Difference: Three fluorine atoms at positions 2, 3, and 5 on the phenyl ring.
- (1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol Structural Difference: Fluorines at positions 3 and 3. Implications: Reduced steric hindrance compared to the trifluoro analog, possibly enhancing metabolic stability .
b) Halogen and Functional Group Modifications
- (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (CAS: N/A) Structural Difference: Bromine substituent at position 3. Implications: Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, but reduces metabolic stability due to slower oxidative degradation .
- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (CAS: 1270385-18-6) Structural Difference: Trifluoromethylthio (-SCF₃) group at position 4. Implications: The electron-withdrawing -SCF₃ group increases lipophilicity and may improve membrane permeability .
Stereochemical Variations
a) (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol
- Structural Difference : Opposite configuration at the 2-position (2R instead of 2S).
- b) (1S,2S)-2-Amino-1-phenylpropan-1-ol
- Structural Difference: Amino group at position 2 instead of 1; phenyl instead of 2-fluorophenyl.
Functional Group Replacements
a) N-Alkylated Derivatives
- (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol (CAS: 123620-80-4) Structural Difference: Pyrrolidinyl group replaces the amino group. Implications: Increased basicity and bulk may enhance interactions with G-protein-coupled receptors (GPCRs) but reduce solubility . b) Sulfonyl and Benzyloxy Modifications
- (1R,2S)-3-(3’-benzyloxy-2’-hydroxypropylamino)-1-fluoro-1-phenylpropan-2-ol Structural Difference: Benzyloxy and hydroxypropylamino side chains.
Data Table: Structural and Functional Comparison
Biological Activity
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is an amino alcohol characterized by a chiral structure and the presence of a fluorine atom, which often imparts distinct biological properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C9H12FNO
- Molecular Weight : 171.20 g/mol
- IUPAC Name : (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol
The biological activity of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially leading to distinct pharmacological effects. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group engages in hydrophobic interactions, influencing the activity of target molecules.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol have been tested for their minimum inhibitory concentrations (MIC) against these pathogens .
- Antifungal Activity : Similar derivatives have also been evaluated for antifungal properties, showing effectiveness against Candida albicans. The introduction of halogen substituents has been linked to improved antifungal activity .
Case Studies and Research Findings
Several studies provide insights into the biological activity of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol:
Study 1: Antimicrobial Screening
A recent study assessed the antimicrobial activity of various amine derivatives, including those similar to (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol. The results indicated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 128 μg/mL. The presence of fluorine in the phenyl ring was noted to enhance this activity compared to non-fluorinated analogs .
| Compound | MIC Against Staphylococcus aureus | MIC Against Escherichia coli |
|---|---|---|
| Compound A | 32 μg/mL | 64 μg/mL |
| Compound B | 128 μg/mL | 128 μg/mL |
| (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol | 32 μg/mL | 64 μg/mL |
Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that modifications in the fluorine position on the phenyl ring significantly affect biological activity. For instance, moving the fluorine atom from position 4 to position 3 resulted in decreased antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
